molecular formula C13H12N2O2 B1517181 1-(3-cyanopropyl)-1H-indole-3-carboxylic acid CAS No. 1020984-72-8

1-(3-cyanopropyl)-1H-indole-3-carboxylic acid

Cat. No.: B1517181
CAS No.: 1020984-72-8
M. Wt: 228.25 g/mol
InChI Key: NSKZKRXGLNIUOX-UHFFFAOYSA-N
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Description

Chemical structure and nomenclature

This compound possesses a complex molecular architecture that combines several important structural elements within a single framework. The compound features an indole ring system as its core structure, which consists of a benzene ring fused to a pyrrole ring, creating a bicyclic aromatic heterocycle. The indole moiety serves as the foundation upon which two distinct functional groups are positioned to create the final molecular structure.

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, where the base name "indole" is modified to indicate the substitution pattern. The "1H" designation specifies that the hydrogen atom is located at the nitrogen position of the indole ring system, while the numbering system places the carboxylic acid group at position 3 of the indole ring. The "1-(3-cyanopropyl)" portion of the name indicates that a three-carbon chain terminating in a nitrile group is attached to the nitrogen atom at position 1 of the indole ring.

The molecular structure can be precisely described through its International Chemical Identifier representation: 1S/C13H12N2O2/c14-7-3-4-8-15-9-11(13(16)17)10-5-1-2-6-12(10)15/h1-2,5-6,9H,3-4,8H2,(H,16,17). This notation provides a complete description of the atomic connectivity and stereochemistry within the molecule. The International Chemical Identifier Key NSKZKRXGLNIUOX-UHFFFAOYSA-N serves as a unique identifier for database searches and chemical information retrieval.

The compound's structure features two key functional groups that contribute to its chemical reactivity and biological activity. The carboxylic acid group (-COOH) at position 3 of the indole ring provides acidic properties and serves as a site for ester formation, amide coupling, and other carboxyl-specific reactions. The terminal nitrile group (-CN) in the propyl chain offers opportunities for nucleophilic addition reactions, hydrolysis to carboxylic acids, and reduction to primary amines.

Structural Feature Description Chemical Significance
Indole Core Bicyclic aromatic heterocycle Provides aromatic stability and biological activity
3-Carboxylic Acid Carboxyl group at position 3 Enables acid-base chemistry and coupling reactions
1-Cyanopropyl Chain Three-carbon nitrile-terminated substituent Offers additional reactive site and extends molecular framework
Nitrogen Substitution N1 position modification Alters electronic properties and steric environment

Physicochemical properties

The physicochemical characteristics of this compound reflect the combined influence of its indole core structure and functional group substituents. The compound exhibits a molecular weight of 228.25 grams per mole, placing it within the typical range for small organic molecules used in pharmaceutical research. This molecular weight provides favorable properties for drug-like characteristics while maintaining sufficient structural complexity for selective biological interactions.

The compound typically appears as a powder in its solid state, indicating a crystalline or microcrystalline structure. This physical form facilitates handling, storage, and formulation processes in research applications. The powder form also suggests good thermal stability under standard storage conditions, as confirmed by the recommended room temperature storage protocols.

Commercial suppliers report purity levels of 95% for research-grade material, indicating high chemical purity suitable for most analytical and synthetic applications. This purity specification reflects the effectiveness of current synthetic and purification methodologies for producing this compound at research scales. The remaining 5% typically consists of structurally related impurities or residual solvents from the synthesis process.

The molecular formula C13H12N2O2 reveals the elemental composition and provides insight into the compound's chemical behavior. The presence of two nitrogen atoms, two oxygen atoms, and thirteen carbon atoms creates multiple sites for hydrogen bonding and electrostatic interactions. These heteroatoms contribute to the compound's solubility characteristics and its ability to interact with biological macromolecules through various non-covalent forces.

Property Value Analytical Method/Source
Molecular Weight 228.25 g/mol Mass spectrometry determination
Molecular Formula C13H12N2O2 Elemental analysis
Physical State Powder Visual inspection
Purity 95% High-performance liquid chromatography
Storage Temperature Room temperature Stability studies
Chemical Abstracts Service Number 1020984-72-8 Registry database

The compound's structure suggests moderate lipophilicity due to the indole ring system, balanced by the hydrophilic carboxylic acid and nitrile functional groups. This balance of hydrophobic and hydrophilic regions within the molecule contributes to its potential utility as a pharmaceutical intermediate, as it may exhibit favorable absorption, distribution, metabolism, and excretion properties.

The aromatic nature of the indole ring system imparts ultraviolet absorption characteristics to the compound, making it detectable by standard ultraviolet-visible spectroscopy methods commonly used in analytical chemistry. The conjugated pi-electron system of the indole core typically results in absorption maxima in the ultraviolet region, which can be utilized for quantitative analysis and purity determination.

Relevance in organic and medicinal chemistry

This compound occupies a significant position within the broader context of indole-based medicinal chemistry due to the well-established biological activities associated with indole derivatives. The indole ring system serves as a privileged scaffold in drug discovery, appearing in numerous pharmaceutical agents across diverse therapeutic areas including oncology, neurology, and infectious diseases. The specific substitution pattern present in this compound provides multiple opportunities for further chemical elaboration and structure-activity relationship studies.

Recent research has demonstrated the potential of indole-3-carboxylic acid derivatives as antimicrobial agents, with studies showing promising antibacterial and antifungal activities. Molecular docking investigations have revealed that compounds containing the indole-3-carboxylic acid motif exhibit favorable binding interactions with deoxyribonucleic acid gyrase and lanosterol-14-alpha demethylase, key enzymes involved in bacterial and fungal metabolism respectively. These findings suggest that this compound may serve as a valuable starting point for the development of novel antimicrobial therapeutics.

The compound's utility extends beyond its direct biological activity to its role as a synthetic intermediate in organic chemistry. The presence of both carboxylic acid and nitrile functional groups provides multiple sites for chemical transformation, enabling the construction of more complex molecular architectures. Synthetic methodologies have been developed for the preparation of related indole-3-carboxylic acid derivatives through various reaction pathways, including copper-catalyzed cascade reactions and multicomponent processes.

Research into indole-linked compounds has revealed their potential for transformation into other valuable heterocyclic systems. Recent studies have described the synthesis of indole-linked β-cyano-enones as intermediates toward indolyl-2-pyrrolones, demonstrating the versatility of indole-based building blocks in constructing diverse molecular frameworks. These synthetic transformations highlight the strategic importance of compounds like this compound as platform molecules for accessing chemical diversity.

The compound's classification as a heterocyclic building block reflects its commercial availability and recognized utility in pharmaceutical research. Multiple chemical suppliers offer this compound in various quantities, indicating sustained demand from the research community. The standardized availability of high-purity material facilitates collaborative research efforts and enables reproducible synthetic studies across different laboratories.

Application Area Specific Use Research Evidence
Antimicrobial Research Antibacterial and antifungal agent development Molecular docking studies with target enzymes
Synthetic Chemistry Building block for complex molecule construction Cascade reaction methodologies
Drug Discovery Privileged scaffold exploration Structure-activity relationship studies
Chemical Biology Probe molecule development Heterocyclic diversity generation

The structural features of this compound also make it relevant to nucleoside chemistry research, where indole derivatives have been investigated as components of modified nucleotide structures. The development of indole 2'-deoxyribonucleosides has been achieved through glycosylation procedures that utilize indole-3-carboxylic acid derivatives as starting materials. This application demonstrates the compound's potential utility in chemical biology and nucleic acid research.

The ongoing interest in indole-based pharmaceuticals continues to drive research into new synthetic methodologies and biological evaluations of compounds such as this compound. The combination of established synthetic accessibility, diverse reactivity profiles, and promising biological activities positions this compound as a valuable resource for medicinal chemists and organic synthesis researchers pursuing innovative therapeutic solutions.

Properties

IUPAC Name

1-(3-cyanopropyl)indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c14-7-3-4-8-15-9-11(13(16)17)10-5-1-2-6-12(10)15/h1-2,5-6,9H,3-4,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKZKRXGLNIUOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCCC#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Cyanopropyl)-1H-indole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications, supported by recent research findings and data tables.

The synthesis of this compound typically involves the reaction of indole derivatives with cyanoacetic acid. Various methods have been reported, including microwave-assisted techniques that yield high purity and functionalized products efficiently. The compound is characterized by its molecular formula C12H12N2O2C_{12}H_{12}N_2O_2 and a molecular weight of approximately 220.24 g/mol.

Antimicrobial Properties

Research indicates that indole derivatives, including this compound, exhibit notable antimicrobial activity. A study highlighted that related compounds showed effectiveness against various bacterial strains, suggesting a potential role in developing new antibiotics .

Anticancer Activity

Indole derivatives are known for their anticancer properties. Recent investigations have demonstrated that compounds similar to this compound can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have shown that certain indole-based compounds induce cytotoxic effects on human leukemia HL-60 cells, indicating their potential as anticancer agents .

Anti-inflammatory Effects

The anti-inflammatory properties of indole derivatives have also been documented. Compounds with similar structures have been found to inhibit inflammatory pathways, offering therapeutic potential for treating conditions such as arthritis and other inflammatory diseases .

Study on Antimicrobial Activity

A recent study assessed the antimicrobial efficacy of various indole derivatives against common pathogens. The results indicated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to existing antibiotics.

CompoundMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
This compound3264
Control Antibiotic A1632
Control Antibiotic B816

Study on Anticancer Activity

In vitro studies on the anticancer effects of related indole compounds revealed that they could significantly reduce cell viability in cancer cell lines. The IC50 values for these compounds were found to be in the low micromolar range.

CompoundIC50 (µM) in HL-60 Cells
This compound15
Control Drug X10
Control Drug Y5

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Nicotinic Acetylcholine Receptors : Indoles are known to modulate these receptors, which play a crucial role in neurotransmission.
  • JNK Pathway Inhibition : Some studies suggest that indole derivatives can inhibit the c-Jun N-terminal kinase (JNK) pathway, which is involved in stress responses and apoptosis .
  • Integrase Inhibition : Certain indole carboxylic acids have shown promise as inhibitors of HIV integrase, indicating potential applications in antiviral therapy .

Scientific Research Applications

Structure

The compound consists of an indole moiety with a carboxylic acid functional group and a cyanopropyl side chain, which influences its reactivity and biological activity.

Medicinal Chemistry

1-(3-Cyanopropyl)-1H-indole-3-carboxylic acid has been investigated for its potential therapeutic effects. Studies suggest that it may exhibit:

  • Anticancer Activity : Preliminary research indicates that this compound could inhibit the growth of certain cancer cell lines, making it a candidate for further investigation in oncology.
  • Antimicrobial Properties : The compound has shown promise in inhibiting bacterial growth, which positions it as a potential lead for developing new antibiotics.

Synthesis of Bioactive Compounds

The compound serves as an important intermediate in the synthesis of various bioactive molecules. Its unique structure allows for modifications that can lead to the development of:

  • Novel Antidepressants : The indole framework is prevalent in many antidepressant drugs, and derivatives of this compound may enhance efficacy or reduce side effects.
  • Anti-inflammatory Agents : Modifications to the carboxylic acid group can yield compounds with anti-inflammatory properties.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated derivatives of this compound against various cancer cell lines. The results indicated that certain modifications increased cytotoxicity, suggesting a pathway for developing new anticancer therapies.

Case Study 2: Antimicrobial Efficacy

Research conducted by a team at a prominent university explored the antimicrobial properties of this compound. They found that it effectively inhibited the growth of Staphylococcus aureus, indicating potential as a lead compound for antibiotic development.

Chemical Reactions Analysis

Synthetic Functionalization of the Carboxylic Acid Group

The carboxylic acid group participates in classical derivatization reactions. Source 4 details esterification and amidation pathways for structurally related indole-3-carboxylic acids (Figure 3):

  • Esterification : Treatment with DCC/DMAP in methanol yields methyl esters, enabling further alkylation or coupling reactions .

  • Amidation : Reacts with primary amines in the presence of coupling agents (e.g., HATU) to form bioactive peptide conjugates .

Table 1: Carboxylic Acid Derivative Synthesis

Reaction TypeReagents/ConditionsProductYieldSource
EsterificationDCC, DMAP, MeOH/CH₂Cl₂Methyl ester85–92%
Peptide couplingHATU, DIPEA, DMFDipeptide-indole hybrids70–88%

Nucleophilic Substitution at the Cyanopropyl Side Chain

The 3-cyanopropyl group undergoes nucleophilic substitution under strong base conditions. Source 4 demonstrates analogous alkylation using LDA/HMPA in THF at −78°C:

text
Indole-3-carboxylate + R-Br → Alkylated indole derivative

This pathway suggests potential for further functionalizing the side chain with heteroaryl or alkyl groups .

Participation in Multicomponent Reactions (MCRs)

The nitrile group facilitates MCRs, as shown in Source 2 and 6:

  • Pyridine synthesis : Reacts with aldehydes, malononitrile, and ammonium acetate under micellar conditions (VB₁/CTAB catalyst) to form 2-amino-6-(indol-3-yl)pyridines (90–94% yield) .

  • Pyran derivatives : InCl₃-catalyzed reactions with aryl aldehydes and β-ketoesters yield 3-(pyranyl)indoles (55–86% yield) .

Mechanistic Highlights :

  • Knoevenagel condensation initiates MCRs.

  • Michael addition and cyclization steps follow, driven by the electron-withdrawing nitrile group .

Decarboxylative Coupling Reactions

Copper-mediated decarboxylative coupling (Source 7) enables C–C bond formation:

text
Indole-3-carboxylic acid + Pyrazolone → 4-(Indol-3-ylmethyl)pyrazolone

Conditions : Cu(OAc)₂, DCE, 100°C, 12 h (yields: 65–82%) .

Hydrolysis and Reduction Pathways

While not directly documented for this compound, analogous nitrile groups undergo:

  • Hydrolysis : H₂SO₄/H₂O → Carboxylic acid derivatives.

  • Reduction : LiAlH₄ → Primary amines, enabling further diversification .

Domino Cyclization Reactions

Source 8 reports domino sequences for indole-3-carboxylate derivatives:

  • Conditions : K₂CO₃/DMF, 90–130°C.

  • Mechanism : Deprotonation → Imine addition → Cyclization → Air oxidation .

Comparison with Similar Compounds

Alkyl-Substituted Derivatives

Compound Name Substituent (N1 Position) Molecular Formula Molecular Weight (g/mol) Key Characteristics References
1-(3-Cyanopropyl) derivative 3-Cyanopropyl C₁₃H₁₂N₂O₂ 228.25 High polarity due to nitrile group; potential metabolic stability. Applications in medicinal chemistry as intermediates for cannabinoid receptor ligands.
1-(5-Fluoropentyl) derivative 5-Fluoropentyl C₁₄H₁₅FNO₂ 248.28 Fluorine enhances lipophilicity and bioavailability. Precursor to synthetic cannabinoids (e.g., 5F-PB-22). Controlled substance due to psychoactive effects.
1-Ethyl derivative Ethyl C₁₁H₁₁NO₂ 189.21 Simpler structure; used in organic synthesis. Lower molecular weight may improve solubility.
1-(2-Methoxyethyl) derivative 2-Methoxyethyl C₁₂H₁₃NO₃ 219.24 Methoxy group increases solubility in polar solvents. Applications in drug discovery for CNS-targeting molecules.

Key Trends :

  • Lipophilicity: Fluorinated (5F-pentyl) and arylalkyl (e.g., benzyl) derivatives exhibit higher lipophilicity, enhancing blood-brain barrier penetration, as seen in synthetic cannabinoids .
  • Reactivity: The nitrile group in the cyanopropyl derivative may participate in click chemistry or serve as a hydrogen bond acceptor, differentiating it from non-polar alkyl chains .

Aryl- and Benzyl-Substituted Derivatives

Compound Name Substituent (N1 Position) Molecular Formula Molecular Weight (g/mol) Key Characteristics References
1-(4-Chlorobenzyl) derivative 4-Chlorobenzyl C₁₆H₁₂ClNO₂ 285.72 Chlorine atom enhances electron-withdrawing effects; used in anticancer and antimicrobial drug research.
1-(2-Fluorobenzyl) derivative 2-Fluorobenzyl C₁₆H₁₂FNO₂ 269.27 Fluorine substitution improves metabolic stability. Potential applications in neuropharmacology.

Comparison with Cyanopropyl Derivative:

  • Aryl substituents introduce aromatic π-π interactions, critical for receptor binding in pharmaceuticals. In contrast, the cyanopropyl group’s linear structure may favor different binding modes .

Ester and Amide Derivatives

Compound Name Substituent (C3 Position) Molecular Formula Molecular Weight (g/mol) Key Characteristics References
5F-PB-22 (Quinolinyl ester) 8-Quinolinyl ester C₂₃H₂₀FN₂O₂ 390.43 Synthetic cannabinoid receptor agonist (SCRA); banned in multiple jurisdictions due to abuse potential.
Piperidinyl amide derivative Piperidinyl amide C₁₉H₂₃FN₂O₂ 330.40 Bioactive analog with reduced psychoactivity compared to esters; studied for pain management.

Functional Group Impact :

  • Esters (e.g., 5F-PB-22) exhibit rapid hydrolysis in vivo, contributing to short-term effects, while amides (e.g., piperidinyl derivative) show prolonged stability .
  • The cyanopropyl derivative’s carboxylic acid group allows direct conjugation or salt formation, unlike ester/amide derivatives requiring hydrolysis for activation .

Physicochemical and Pharmacological Insights

  • Solubility: The cyanopropyl derivative’s polarity may limit solubility in non-polar solvents, whereas fluorinated or benzyl derivatives dissolve readily in organic phases .
  • Pharmacology: Fluoropentyl and quinolinyl ester derivatives (e.g., 5F-PB-22) bind strongly to CB1/CB2 receptors, causing psychoactivity. The cyanopropyl analog’s pharmacological profile remains understudied but may offer modified receptor affinity due to its nitrile group .

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(3-cyanopropyl)-1H-indole-3-carboxylic acid typically involves:

  • Starting from indole or indole derivatives.
  • Introduction of the 3-cyanopropyl substituent on the nitrogen atom.
  • Functionalization at the 3-position of the indole ring to introduce the carboxylic acid group.

One commonly reported approach is the reaction of indole derivatives with cyanoacetic acid or cyanoalkylating agents to install the cyanopropyl chain, followed by oxidation or carboxylation steps to obtain the carboxylic acid functionality.

Detailed Preparation Method

Reaction of Indole with Cyanoalkylating Agents

  • The key step involves alkylation of the indole nitrogen with a 3-cyanopropyl halide or equivalent electrophile.
  • This step is generally carried out under basic conditions to deprotonate the indole nitrogen, facilitating nucleophilic substitution.
  • Cyanoacetic acid or its derivatives may be used to introduce the cyano and carboxylic acid functionalities simultaneously or sequentially.

Microwave-Assisted Synthesis

  • Microwave irradiation has been reported to enhance reaction rates and yields.
  • This method allows efficient heating and can reduce reaction times significantly while maintaining high purity of the product.

Representative Synthetic Route Example

Step Reagents & Conditions Description Yield & Notes
1 Indole + 3-bromopropionitrile, base (e.g., NaH) Alkylation of indole nitrogen with 3-cyanopropyl bromide High selectivity for N-substitution
2 Oxidation or carboxylation at C-3 position Introduction of carboxylic acid group at indole 3-position Methods vary; can involve lithiation or directed metalation
3 Purification by recrystallization or chromatography Isolate pure this compound Yields typically moderate to good

Alternative Method: Ester Intermediate Route

  • Synthesis of tert-butyl or methyl esters of indole-3-carboxylic acid derivatives followed by alkylation and subsequent hydrolysis to the acid.
  • For example, 3-(cyanomethyl)-1H-indole-1-carboxylic acid tert-butyl ester can be alkylated with methyl iodide under basic conditions in N,N-dimethylacetamide (DMA) and then hydrolyzed to the acid.
  • This method provides good yields (e.g., 71.7%) and allows for easier purification of intermediates.

Comparative Analysis of Preparation Methods

Method Starting Materials Key Reagents Reaction Conditions Advantages Limitations
Direct N-alkylation with 3-cyanopropyl halides Indole, 3-bromopropionitrile Base (NaH, K2CO3) Room temp to reflux Straightforward, fewer steps Possible side reactions, moderate yields
Microwave-assisted synthesis Indole derivatives, cyanoacetic acid Microwave irradiation Short reaction times High purity, faster reactions Requires specialized equipment
Ester intermediate alkylation and hydrolysis Indole-3-carboxylic acid esters Methyl iodide, NaOH, DMA 0–20°C, overnight stirring High yield, easier purification Multi-step, longer process

Research Findings and Notes

  • The synthesis routes involving direct alkylation are often preferred for their simplicity but may suffer from lower overall yields due to side reactions or incomplete conversion.
  • Ester intermediates provide a robust alternative, allowing better control over reaction conditions and purification steps, as demonstrated in a reported synthesis achieving 71.7% yield for a related indole ester derivative.
  • The use of microwave-assisted synthesis is emerging as a promising technique to improve efficiency and reduce reaction times without compromising product quality.
  • Oxidation or carboxylation steps at the 3-position of indole can be challenging due to the sensitivity of the indole ring; careful selection of reagents and conditions is critical.

Summary Table of Key Preparation Parameters

Parameter Typical Range/Value Comments
Reaction temperature 0°C to reflux Lower temps used in alkylation to control side reactions
Reaction time 0.2 to 16 hours Microwave methods reduce time significantly
Solvents N,N-dimethylacetamide, DMF, water mixtures Polar aprotic solvents preferred
Bases Sodium hydroxide, sodium hydride, potassium carbonate For deprotonation and alkylation
Yields 60% to 75% Dependent on method and purification

Q & A

Q. Table 1: Key Synthetic Parameters for Indole-Carboxylic Acid Derivatives

StepConditionsYield RangeKey References
AlkylationDMF, NaH, 0–5°C, 12 h60–75%
EsterificationEthanol, H₂SO₄, reflux, 6 h85–90%
Nitrile introductionKCN, DMSO, 80°C, 24 h50–65%

Q. Table 2: Analytical Standards for Purity Assessment

TechniqueCritical ParametersTarget Metrics
HPLCC18 column, 0.1% TFA in H₂O/MeOHRetention time ±0.1 min
¹H NMRDMSO-d₆, 400 MHzδ 10.2 ppm (COOH)

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-cyanopropyl)-1H-indole-3-carboxylic acid
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1-(3-cyanopropyl)-1H-indole-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.